Lys-[Des-Arg9]Bradykinin acetate
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Overview
Description
Lys-[Des-Arg9]Bradykinin acetate: is a synthetic peptide that acts as a potent and selective agonist for the bradykinin B1 receptor. This compound is derived from bradykinin, a peptide that plays a crucial role in inflammation and pain signaling. This compound is particularly significant in scientific research due to its ability to mimic the effects of naturally occurring bradykinin peptides, making it a valuable tool for studying various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lys-[Des-Arg9]Bradykinin acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC)
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies such as ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS) enhances the efficiency and accuracy of the production process .
Chemical Reactions Analysis
Types of Reactions: Lys-[Des-Arg9]Bradykinin acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: This reaction can reverse oxidation and restore the peptide’s original state.
Substitution: This reaction can introduce new functional groups into the peptide
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents under mild conditions.
Substitution: Various reagents depending on the desired functional group, typically under controlled pH and temperature
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of disulfide bonds, while substitution may introduce new functional groups that alter the peptide’s activity .
Scientific Research Applications
Lys-[Des-Arg9]Bradykinin acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis, modification, and degradation.
Biology: Employed to investigate the role of bradykinin receptors in various biological processes, such as inflammation, pain, and vascular permeability.
Medicine: Utilized in the development of new therapeutic agents targeting bradykinin receptors for conditions such as chronic pain, inflammation, and cardiovascular diseases.
Industry: Applied in the production of diagnostic tools and assays for detecting bradykinin receptor activity .
Mechanism of Action
Lys-[Des-Arg9]Bradykinin acetate exerts its effects by binding to the bradykinin B1 receptor, a G protein-coupled receptor (GPCR). Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways, including the phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways. These pathways lead to the production of secondary messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG), which ultimately result in various physiological responses, including vasodilation, increased vascular permeability, and pain sensation .
Comparison with Similar Compounds
[Des-Arg9]-Bradykinin: A closely related peptide that also acts as a bradykinin B1 receptor agonist but with lower potency compared to Lys-[Des-Arg9]Bradykinin acetate.
Lys-[Des-Arg9, Leu8]-Bradykinin: Another variant with modifications that alter its receptor binding affinity and activity.
Bradykinin acetate: The parent compound from which this compound is derived, primarily acting on the bradykinin B2 receptor .
Uniqueness: this compound is unique due to its high selectivity and potency for the bradykinin B1 receptor. This specificity makes it a valuable tool for studying the distinct roles of bradykinin receptors in various physiological and pathological processes .
Properties
Molecular Formula |
C52H77N13O13 |
---|---|
Molecular Weight |
1092.2 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C50H73N13O11.C2H4O2/c51-22-8-7-17-33(52)42(66)58-34(18-9-23-55-50(53)54)46(70)63-26-12-21-40(63)48(72)62-25-10-19-38(62)44(68)56-29-41(65)57-35(27-31-13-3-1-4-14-31)43(67)60-37(30-64)47(71)61-24-11-20-39(61)45(69)59-36(49(73)74)28-32-15-5-2-6-16-32;1-2(3)4/h1-6,13-16,33-40,64H,7-12,17-30,51-52H2,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,53,54,55);1H3,(H,3,4)/t33-,34-,35-,36-,37-,38-,39-,40-;/m0./s1 |
InChI Key |
SKSRHHSESGJUOR-HVJIRRSLSA-N |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O |
Origin of Product |
United States |
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